molecular formula C8H5ClN4O3 B2391554 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1208089-53-5

2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2391554
CAS No.: 1208089-53-5
M. Wt: 240.6
InChI Key: LYQWILISBLDALA-UHFFFAOYSA-N
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Description

2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 6-chloropyridazine with a suitable pyrazole derivative under controlled conditions. One common method involves the condensation of 6-chloropyridazine with a hydrazine derivative, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine and pyrazole derivatives, such as:

Uniqueness

What sets 2-(6-chloropyridazin-3-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid apart is its unique combination of the pyridazine and pyrazole rings, which confer specific chemical and biological properties. This dual-ring structure allows for a range of chemical modifications and interactions that are not possible with simpler compounds .

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-oxo-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O3/c9-5-1-2-6(11-10-5)13-4(8(15)16)3-7(14)12-13/h1-3H,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQWILISBLDALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=CC(=O)N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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